molecular formula C21H18N4O5 B11620102 5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid

5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid

Cat. No.: B11620102
M. Wt: 406.4 g/mol
InChI Key: XDQKCAWQHDLFBJ-FOKLQQMPSA-N
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Description

5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid is a complex organic compound that features a pyrrole ring, a pyridine moiety, and a benzene dicarboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the pyridine moiety, potentially converting it to a piperidine derivative.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could produce piperidine derivatives .

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,5-dimethyl-3-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}-1H-pyrrol-1-yl)benzene-1,3-dicarboxylic acid apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new compounds with tailored properties .

Properties

Molecular Formula

C21H18N4O5

Molecular Weight

406.4 g/mol

IUPAC Name

5-[2,5-dimethyl-3-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C21H18N4O5/c1-12-6-17(11-23-24-19(26)14-4-3-5-22-10-14)13(2)25(12)18-8-15(20(27)28)7-16(9-18)21(29)30/h3-11H,1-2H3,(H,24,26)(H,27,28)(H,29,30)/b23-11+

InChI Key

XDQKCAWQHDLFBJ-FOKLQQMPSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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